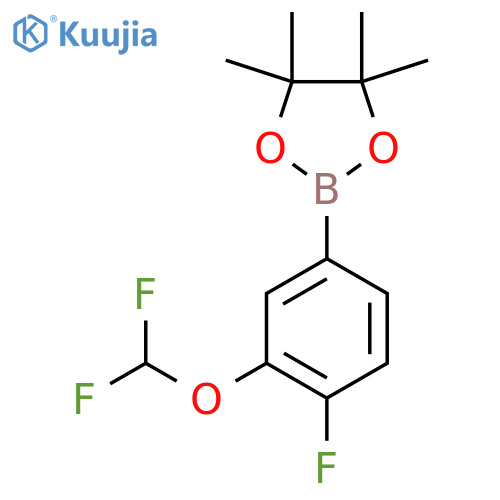

Cas no 1641580-18-8 (2-3-(difluoromethoxy)-4-fluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

1641580-18-8 structure

商品名:2-3-(difluoromethoxy)-4-fluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS番号:1641580-18-8

MF:C13H16BF3O3

メガワット:288.070554733276

MDL:MFCD24039812

CID:4610393

PubChem ID:104246181

2-3-(difluoromethoxy)-4-fluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

-

- 2-(3-(difluoromethoxy)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-[3-(difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- TQU0329

- 2-[3-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOR+

- D80228

- A911041

- 3-Difluoromethoxy-4-fluorobenzeneboronic acid pinacol ester

- 2-3-(difluoromethoxy)-4-fluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- AKOS037648783

- 3-(Difluoromethoxy)-4-fluorophenylboronic Acid Pinacol Ester

- DB-422728

- BS-15583

- SY344689

- Z1742064021

- 1641580-18-8

- CS-0162994

- EN300-1699428

- MFCD24039812

-

- MDL: MFCD24039812

- インチ: 1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)8-5-6-9(15)10(7-8)18-11(16)17/h5-7,11H,1-4H3

- InChIKey: WRIFJXGMZKAANY-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1OC(F)F

計算された属性

- せいみつぶんしりょう: 288.1144590g/mol

- どういたいしつりょう: 288.1144590g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 336

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27.7

2-3-(difluoromethoxy)-4-fluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,2-8°C

2-3-(difluoromethoxy)-4-fluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XH972-200mg |

2-3-(difluoromethoxy)-4-fluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1641580-18-8 | 95% | 200mg |

2035.0CNY | 2021-07-15 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00745053-1g |

2-(3-(Difluoromethoxy)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1641580-18-8 | 95% | 1g |

¥5655.0 | 2022-03-01 | |

| Enamine | EN300-1699428-0.1g |

2-[3-(difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1641580-18-8 | 95% | 0.1g |

$294.0 | 2023-09-20 | |

| Enamine | EN300-1699428-0.25g |

2-[3-(difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1641580-18-8 | 95% | 0.25g |

$419.0 | 2023-09-20 | |

| abcr | AB531093-250mg |

3-Difluoromethoxy-4-fluorobenzeneboronic acid pinacol ester, 95%; . |

1641580-18-8 | 95% | 250mg |

€275.70 | 2025-03-19 | |

| Enamine | EN300-1699428-2.5g |

2-[3-(difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1641580-18-8 | 95% | 2.5g |

$1447.0 | 2023-09-20 | |

| Ambeed | A684184-100mg |

2-(3-(Difluoromethoxy)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1641580-18-8 | 95% | 100mg |

$63.0 | 2025-02-26 | |

| Alichem | A019122994-5g |

2-(3-(Difluoromethoxy)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1641580-18-8 | 95% | 5g |

2,299.44 USD | 2021-06-16 | |

| Ambeed | A684184-1g |

2-(3-(Difluoromethoxy)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1641580-18-8 | 95% | 1g |

$443.0 | 2025-02-26 | |

| abcr | AB531093-1g |

3-Difluoromethoxy-4-fluorobenzeneboronic acid pinacol ester, 95%; . |

1641580-18-8 | 95% | 1g |

€724.30 | 2025-03-19 |

2-3-(difluoromethoxy)-4-fluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

1641580-18-8 (2-3-(difluoromethoxy)-4-fluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品

- 503537-97-1(4-bromooct-1-ene)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 506-17-2(cis-Vaccenic acid)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1641580-18-8)2-3-(difluoromethoxy)-4-fluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

清らかである:99%/99%

はかる:1g/5g

価格 ($):399.0/1442.0